Bis(Perfluorooctylsulfonyl)amine
Description
Bis(Perfluorooctylsulfonyl)amine (CAS 39847-41-1) is a fluorinated sulfonamide compound with the molecular formula C₁₆HF₃₄NO₄S₂ and a molecular weight of 981.26 g/mol . It is characterized by two perfluorooctylsulfonyl groups attached to a central amine group, conferring high thermal stability and chemical inertness typical of perfluorinated compounds. This compound is classified as a fine chemical, available at purities ≥98% , and is marketed for specialized industrial applications. Its high cost ($693 for 500 mg) reflects its niche use and complex synthesis .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)octane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF34NO4S2/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)56(52,53)51-57(54,55)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h51H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMKFQVVFJJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C8F17SO2)2NH, C16HF34NO4S2 | |
| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461500 | |
| Record name | Bis(Perfluorooctylsulfonyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39847-41-1 | |
| Record name | Bis(Perfluorooctylsulfonyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(Perfluorooctylsulfonyl)amine typically involves the reaction of perfluorooctylsulfonyl fluoride with ammonia or an amine under controlled conditions . The reaction proceeds through nucleophilic substitution, where the sulfonyl fluoride group is replaced by the amine group, forming the desired sulfonamide product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(Perfluorooctylsulfonyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted sulfonamides .
Scientific Research Applications
Catalysis
BPSA has been explored as a catalyst in organic synthesis. Specifically, it has been utilized in glycosidation reactions where it acts as a Lewis acid promoter. The use of BPSA in these reactions enhances reaction efficiency and selectivity, making it a valuable tool in carbohydrate chemistry .
Surface Treatments
Due to its surfactant properties, BPSA is employed in various surface treatment applications. It can be used to impart water and oil repellency to textiles, papers, and leathers. The compound's ability to lower surface tension makes it effective in creating protective coatings that resist stains and moisture .
Soil Remediation
BPSA's hydrophobic nature allows it to interact with organic pollutants in contaminated soils. Studies suggest that it can be used in soil remediation processes to enhance the bioavailability of certain contaminants, thereby facilitating their degradation by microorganisms .
Bioaccumulation Studies
Research into the bioaccumulation potential of PFAS has included investigations into BPSA's behavior in terrestrial ecosystems. Understanding how BPSA accumulates in organisms like earthworms is essential for assessing its environmental impact and risks associated with its use .
Health and Safety Considerations
As with other PFAS compounds, BPSA raises concerns regarding persistence in the environment and potential health effects. Its stability due to strong carbon-fluorine bonds makes it resistant to degradation, leading to accumulation in environmental matrices and living organisms . Regulatory bodies are increasingly scrutinizing PFAS compounds, including BPSA, which may affect future applications.
Case Studies
Mechanism of Action
The mechanism of action of Bis(Perfluorooctylsulfonyl)amine involves its interaction with molecular targets through its sulfonyl and fluorinated groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, affecting their function and activity . The pathways involved include nucleophilic substitution and coordination with metal ions .
Comparison with Similar Compounds
Bis(4-(2-Phenylpropan-2-yl)phenyl)amine (C₃₀H₃₁N)
- Structure : A biphenyl amine derivative with bulky aromatic substituents .
- Properties: Crystal Structure: Orthorhombic lattice with unit cell parameters a = 8.9828 Å, b = 10.1648 Å, c = 13.2961 Å . Thermal Stability: Stable under high temperatures, used as an antioxidant in lubricant synthesis . Environmental Impact: No explicit toxicity data, but non-classical hydrogen bonding stabilizes its molecular packing .
- Applications : Primarily used as a high-temperature chain terminator in lubricants .
Contrast : Unlike Bis(Perfluorooctylsulfonyl)amine, this compound lacks fluorinated groups, reducing its chemical resistance but improving biodegradability.
Bis(4-Octylphenyl)amine (CAS 101-67-7)
- Structure : Features linear octyl chains attached to phenyl rings .
- Properties :
- Applications : Industrial uses unspecified but regulated under multiple national chemical inventories .
Contrast : The alkyl chains in this compound reduce thermal stability compared to perfluorinated analogs. Its aquatic toxicity contrasts with the persistence/bioaccumulation risks of fluorinated compounds.
Potassium Bis(1,1,2,2,3,3,4,4,4-Nonafluoro-1-Butanesulfonyl)imide (CAS 129135-87-1)
Bis(Chlorosulfonyl)amine and Bis(Heptafluorobutyryl)Amine
- Structure : Chlorosulfonyl and heptafluorobutyryl substituents replace perfluorooctylsulfonyl groups .
- Properties :
- Reactivity : Chlorosulfonyl groups are more reactive toward nucleophiles, while heptafluorobutyryl derivatives may exhibit lower persistence.
- Applications : Used in pharmaceuticals and agrochemicals for crosslinking or as intermediates .
Contrast : These compounds trade the extreme stability of perfluorooctylsulfonyl groups for varied reactivity, enabling diverse synthetic applications.
Key Comparison Metrics
Research Findings and Data Gaps
- Toxicity : While Bis(4-Octylphenyl)amine has documented aquatic toxicity , toxicological profiles for this compound remain uncharacterized, highlighting a critical research gap .
- Alternatives Assessment: The Persistent Organic Pollutants Review Committee emphasizes the need for public data on alternatives to PFOS-related compounds, noting that many alternatives lack verified environmental safety profiles .
Biological Activity
Bis(Perfluorooctylsulfonyl)amine (BPSA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their unique chemical properties and widespread use in various industrial applications. This article focuses on the biological activity of BPSA, examining its interactions with biological systems, potential toxicity, and implications for environmental health.
Chemical Structure and Properties
BPSA is characterized by its perfluorinated alkyl chains, which confer stability and resistance to degradation. Its chemical structure can be represented as follows:
This structure contributes to its bioaccumulation potential and persistence in the environment.
Biological Activity Overview
The biological activity of BPSA has been assessed through various studies focusing on its toxicity, bioaccumulation, and endocrine-disrupting properties. Key findings include:
- Toxicity : Studies have indicated that BPSA exhibits moderate toxicity levels, with effects observed in liver function and metabolic processes. The liver is identified as a primary target organ for PFAS, including BPSA .
- Endocrine Disruption : BPSA has been linked to alterations in hormone levels, particularly thyroid hormones. This disruption can lead to developmental issues and metabolic disorders .
- Bioaccumulation : Research indicates that BPSA can bioaccumulate in various organisms, including earthworms. The biota-soil accumulation factors (BSAFs) suggest significant retention in biological systems, raising concerns about its long-term ecological impact .
Case Studies and Research Findings
- Liver Toxicity in Rodents : A study demonstrated that exposure to BPSA led to increased liver weight and altered enzyme activity related to lipid metabolism in rodent models. These findings suggest a potential for fatty liver disease development due to PFAS exposure .
- Endocrine Effects : Epidemiological studies have shown associations between PFAS exposure, including BPSA, and reduced thyroid function in humans. This effect is particularly concerning for vulnerable populations such as pregnant women and children .
- Bioaccumulation in Earthworms : Research on the bioaccumulation of PFAS in earthworms showed that BPSA has a significant bioconcentration factor, indicating its potential impact on terrestrial food webs .
Table 1: Summary of Biological Effects of BPSA
| Effect Type | Observed Impact | Reference |
|---|---|---|
| Liver Toxicity | Increased liver weight; enzyme alteration | |
| Endocrine Disruption | Altered thyroid hormone levels | |
| Bioaccumulation | High bioconcentration factor in earthworms |
Table 2: Comparison of Toxicity Levels of PFAS Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
